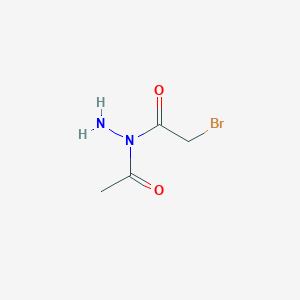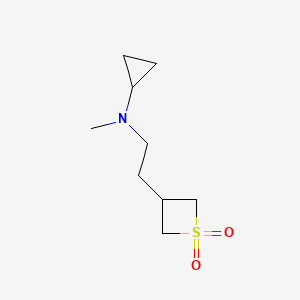
N-acetyl-2-bromoacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-2-bromoacetohydrazide is a chemical compound with the molecular formula C4H7BrN2O2 and a molecular weight of 195.02 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its solid physical form and is typically stored at refrigerator temperatures .
Preparation Methods
The synthesis of N-acetyl-2-bromoacetohydrazide involves the reaction of acetohydrazide with bromoacetyl bromide under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrogen bromide formed during the reaction . The product is then purified through recrystallization or column chromatography to achieve the desired purity.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
N-acetyl-2-bromoacetohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-acetyl-2-bromoacetic acid or reduction to yield N-acetyl-2-bromoethanol.
Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-acetyl-2-bromoacetohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-acetyl-2-bromoacetohydrazide involves its interaction with biological molecules, particularly proteins and enzymes. The compound can form covalent bonds with amino groups in proteins, leading to the modification of their structure and function . This property makes it useful in the study of enzyme inhibition and protein-protein interactions. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-acetyl-2-bromoacetohydrazide can be compared with other similar compounds such as N-acetyl-2-chloroacetohydrazide and N-acetyl-2-iodoacetohydrazide . These compounds share similar chemical structures but differ in their reactivity and applications. For example:
N-acetyl-2-chloroacetohydrazide: This compound is less reactive than this compound and is used in different synthetic applications.
N-acetyl-2-iodoacetohydrazide: This compound is more reactive and is often used in reactions requiring a stronger electrophile.
The uniqueness of this compound lies in its balanced reactivity and versatility, making it suitable for a wide range of applications in scientific research and industry .
Properties
IUPAC Name |
N-acetyl-2-bromoacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN2O2/c1-3(8)7(6)4(9)2-5/h2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIZQYBROKSNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)CBr)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B13026643.png)

![8-Azabicyclo[3.2.1]octan-6-onehydrochloride](/img/structure/B13026654.png)

![6-(4-Chlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13026679.png)





